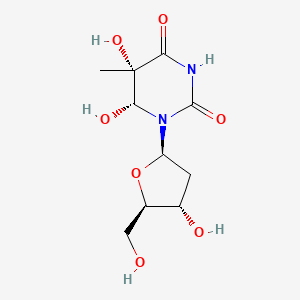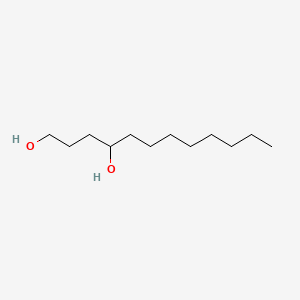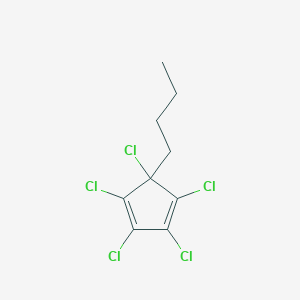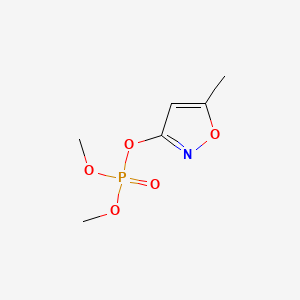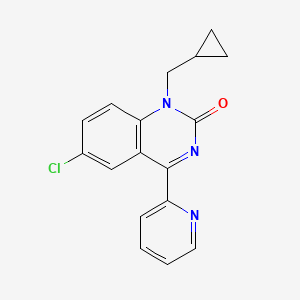
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Pyridin-2-yl Group: This step involves the substitution of a suitable leaving group on the quinazolinone core with a pyridin-2-yl group, often using palladium-catalyzed cross-coupling reactions.
Cyclopropylmethylation: The final step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the pyridin-2-yl group, potentially leading to dihydroquinazolinone or reduced pyridine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases, disrupt DNA synthesis, or modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro and cyclopropylmethyl groups.
6-Chloro-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro group.
Uniqueness
The presence of the chloro, cyclopropylmethyl, and pyridin-2-yl groups in 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one imparts unique chemical and biological properties. These structural features may enhance its binding affinity to biological targets, improve its stability, and modulate its reactivity in chemical reactions.
Properties
CAS No. |
37554-28-2 |
|---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
6-chloro-1-(cyclopropylmethyl)-4-pyridin-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-15-13(9-12)16(14-3-1-2-8-19-14)20-17(22)21(15)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2 |
InChI Key |
LSQKQWLIRRQNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


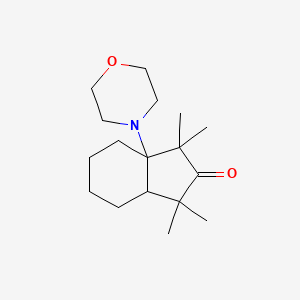
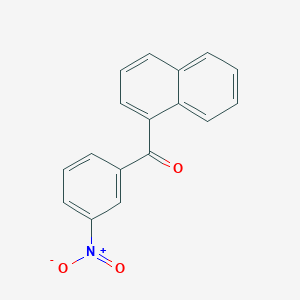
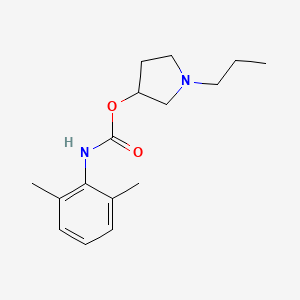

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
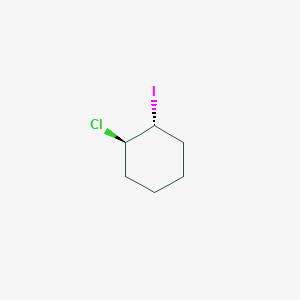
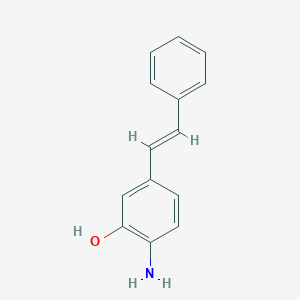

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
